

# Application of Deferoxamine in Studies of Leptomeningeal Metastases: Application Notes and Protocols

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## Compound of Interest

Compound Name: Deferoxamine

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## Introduction

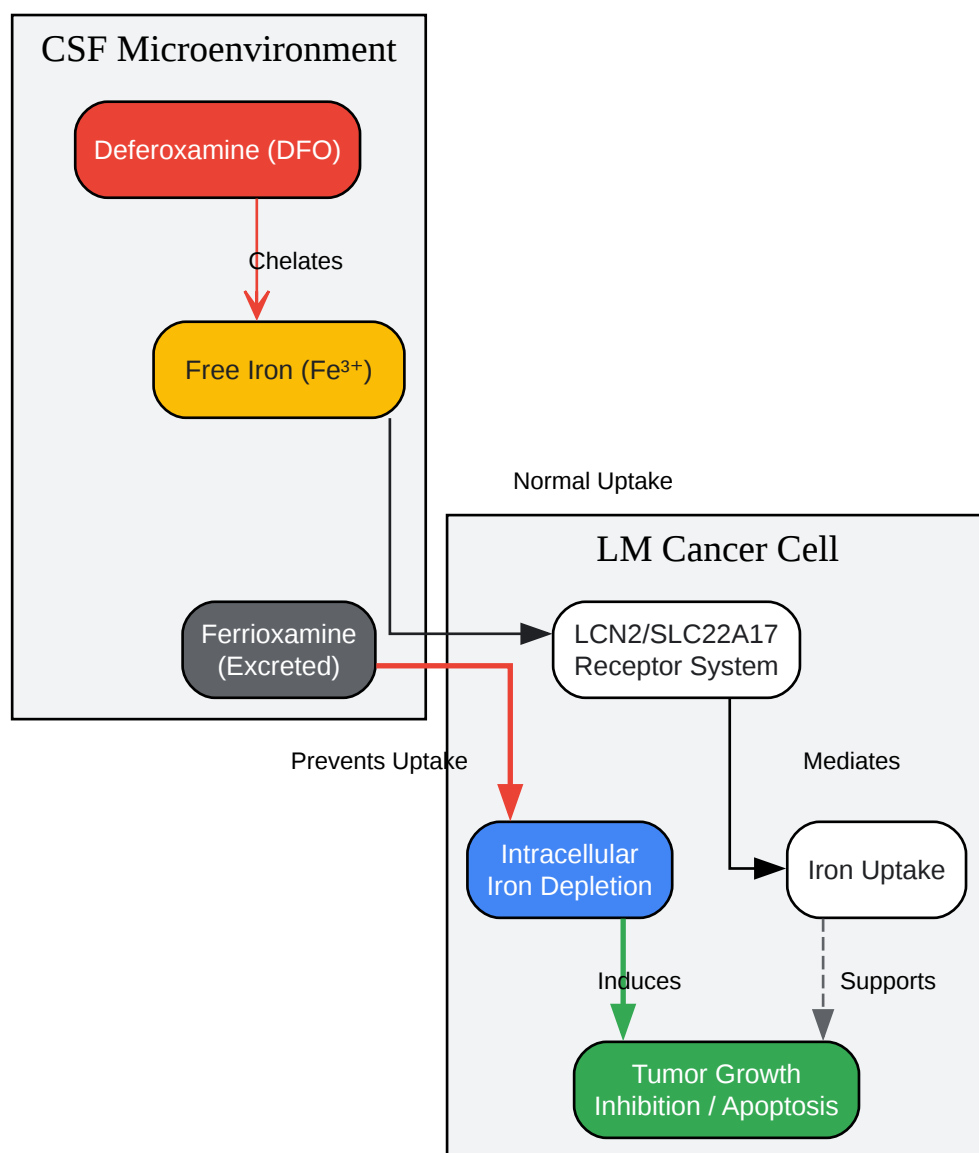
Leptomeningeal metastases (LM) represent a devastating complication of advanced cancer, characterized by the dissemination of malignant cells to the cerebrospinal fluid (CSF) and the membranes surrounding the brain and spinal cord. The unique, nutrient-sparse microenvironment of the CSF presents a significant challenge for cancer cell survival. Recent research has illuminated a critical dependency of LM cells on iron for their proliferation and survival within this restricted environment.<sup>[1][2][3][4][5]</sup>

Cancer cells in the leptomeninges have been shown to upregulate a specific iron-scavenging system, consisting of the iron-binding protein lipocalin-2 (LCN2) and its receptor SLC22A17, to acquire the limited iron available in the CSF.<sup>[3][6][7]</sup> This discovery has identified iron metabolism as a key therapeutic vulnerability in LM. **Deferoxamine** (DFO), a potent and well-characterized iron chelator, has emerged as a promising therapeutic agent.<sup>[4][8][9]</sup> By sequestering iron, DFO effectively starves LM cells of this essential nutrient, leading to cell growth inhibition and prolonged survival in preclinical models.<sup>[1][2][3]</sup> This document provides detailed application notes and protocols based on the foundational preclinical studies and subsequent clinical trials of **deferoxamine** for the treatment of leptomeningeal metastases.

## Mechanism of Action

**Deferoxamine** functions as an anti-neoplastic agent in the context of leptomeningeal metastases by targeting the unique iron dependency of cancer cells within the cerebrospinal fluid.

- **Iron-Scarce Microenvironment:** The CSF is an iron-poor environment, which forces cancer cells to adapt to survive.[\[1\]](#)[\[5\]](#)
- **Upregulation of Iron Uptake Machinery:** To overcome this challenge, LM cells upregulate the expression of the iron-binding protein LCN2 and its transporter SLC22A17. This system allows the cancer cells to efficiently scavenge and internalize the limited iron available.[\[3\]](#)[\[6\]](#)[\[7\]](#)
- **Iron Chelation by **Deferoxamine**:** When administered directly into the CSF (intrathecally), **deferoxamine**, a high-affinity iron chelator, binds to free iron, forming a stable complex called ferrioxamine.[\[8\]](#)[\[9\]](#)
- **Induction of Iron Starvation:** This sequestration of iron makes it unavailable for uptake by the cancer cells via the LCN2/SLC22A17 system.
- **Downstream Anti-Tumor Effects:** The resulting intracellular iron depletion inhibits critical iron-dependent enzymes, such as ribonucleotide reductase, which is essential for DNA synthesis.[\[10\]](#) This leads to cell cycle arrest, primarily at the G1/S phase, and the induction of apoptosis (programmed cell death), ultimately suppressing tumor growth.[\[10\]](#)



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**Figure 1:** Mechanism of **Deferoxamine** in Leptomeningeal Metastases.

## Data Presentation

### Preclinical Efficacy of Intrathecal Deferoxamine

The foundational preclinical studies utilized mouse models of leptomeningeal metastases derived from human breast (MDA231-LeptoM) and lung (PC9-LeptoM) cancer cell lines. These studies demonstrated a significant reduction in tumor growth and a marked improvement in survival with intrathecal DFO administration.

Table 1: Survival Analysis in Preclinical LM Models Treated with Intrathecal **Deferoxamine**

Cell Line Model	Treatment Group	Median Survival (Days)	Survival Benefit vs. Vehicle	p-value
MDA231-LeptoM	Vehicle	23	-	<0.0001
	Deferoxamine (DFO)	35	+12 days (+52%)	
PC9-LeptoM	Vehicle	21	-	<0.0001
	Deferoxamine (DFO)	33	+12 days (+57%)	

Data synthesized from survival curves presented in Chi et al., Science (2020).

Table 2: Quantification of Tumor Burden in Preclinical LM Model

Cell Line Model	Treatment Group	Endpoint Tumor Burden (Photons/sec)	Reduction vs. Vehicle	p-value
MDA231-LeptoM	Vehicle	~1.5 x 10 <sup>7</sup>	-	<0.001
	Deferoxamine (DFO)	~0.5 x 10 <sup>7</sup>	~67%	

Data estimated from bioluminescence imaging graphs in Chi et al., Science (2020).

## Clinical Trial Data (Phase Ia/Ib)

A first-in-human clinical trial (NCT05184816) evaluated the safety and efficacy of intrathecal **deferoxamine** in patients with solid tumor LM.

Table 3: Phase Ia Dose Escalation and Safety Summary

Dose Level	IT-DFO Dose	Number of Patients	Dose-Limiting Toxicities (DLTs)	Adverse Events (Any Grade)	Maximum Tolerated Dose (MTD)
1	10 mg	4	0	Vomiting (50%), Nausea (37.5%), Chills (25%), Myalgias (25%), Tremor (25%)	10 mg
2	30 mg	4	2 (Grade 3 Vomiting, Grade 3 Syncope)		

Data from the Phase 1a analysis of trial NCT05184816.[6]

Table 4: Preliminary Efficacy in Phase Ia Trial

Patient Cohort	Number of Evaluable Patients	Primary Malignancy	Median Overall Survival (95% CI)
Dose Escalation	7	Breast (n=4), Lung (n=2), Colon (n=1), Sarcoma (n=1)	10.0 months (6.5 - NA)

Data from the Phase 1a analysis of trial NCT05184816.[6]

## Experimental Protocols

## Protocol 1: In Vivo Murine Model of Leptomeningeal Metastases

This protocol is based on the methodology described by Chi et al. (2020) for establishing and treating LM in mice.

### 1. Cell Line Preparation:

- Use human cancer cell lines engineered for stable expression of luciferase (e.g., MDA-MB-231-LeptoM-luc or PC9-LeptoM-luc) to enable bioluminescence imaging.
- Culture cells in appropriate media (e.g., DMEM for MDA231, RPMI for PC9) supplemented with 10% FBS and 1% penicillin-streptomycin.
- Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash cells twice with sterile, ice-cold PBS.
- Resuspend cells in sterile PBS at a final concentration of  $1 \times 10^5$  cells per 10  $\mu$ L. Keep on ice until injection.

### 2. Intracisternal Injection for LM Induction:

- Anesthetize 6- to 8-week-old female athymic nude mice using isoflurane.
- Place the mouse in a stereotactic frame, flexing the head downward to open the space between the occipital bone and the first cervical vertebra.
- Using a Hamilton syringe with a 30-gauge needle, slowly inject 10  $\mu$ L of the cell suspension ( $1 \times 10^5$  cells) directly into the cisterna magna.
- Monitor the animal until it recovers from anesthesia.

### 3. Deferoxamine Preparation and Administration:

- Prepare a stock solution of **Deferoxamine** mesylate salt in sterile saline or PBS. The preclinical studies used a dose of 2 mg/kg.
- For a 25g mouse, this equates to a 50  $\mu$ g dose. Dilute the stock solution to deliver this dose in a 10  $\mu$ L volume.
- On day 7 post-tumor cell inoculation (or as per experimental design), begin treatment.
- Administer 10  $\mu$ L of the DFO solution (or vehicle control) via intracisternal injection, following the same procedure as in step 2.
- Repeat administration every 3 days.

### 4. Monitoring Tumor Burden and Survival:

- Bioluminescence Imaging (BLI): Once weekly, anesthetize mice and administer D-luciferin (150 mg/kg, intraperitoneal injection). After 10 minutes, image the dorsal and cranial regions using an in vivo imaging system (IVIS). Quantify the signal as total flux (photons/second).
- Survival: Monitor mice daily for signs of neurological impairment (e.g., head tilt, paralysis, lethargy) or weight loss (>20%). Euthanize mice upon reaching humane endpoints and record the date for survival analysis.
- Histology: At the endpoint, perfuse mice with PBS followed by 4% paraformaldehyde. Harvest brain and spinal cord tissues, process for paraffin embedding, and perform Hematoxylin and Eosin (H&E) staining to confirm tumor presence in the leptomeninges.

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```

**Figure 2:** Preclinical Experimental Workflow for DFO in LM Mouse Models.

## Protocol 2: Human Clinical Trial Protocol (Phase Ia/Ib Summary)

This protocol is a summary of the methodology used in the NCT05184816 clinical trial.

### 1. Patient Eligibility:

- Adults ( $\geq 18$  years) with confirmed LM from any solid tumor.
- Karnofsky Performance Status  $\geq 60$ .
- Life expectancy  $\geq 8$  weeks.
- Must have an Ommaya reservoir for intrathecal drug delivery.

## 2. Dosing and Administration:

- **Deferoxamine** is administered intrathecally (IT) via the Ommaya reservoir over 10 minutes.
- Phase Ia (Dose Escalation): Patients are enrolled in cohorts starting at 10 mg, with subsequent cohorts receiving higher doses until the Maximum Tolerated Dose (MTD) is determined. The MTD was established to be 10 mg.[\[6\]](#)
- Dosing Frequency:
- Cycle 1 (28 days): Twice weekly.
- Cycle 2 (28 days): Once weekly.
- Cycle 3+ : Once every two weeks.
- Treatment continues until LM progression, unacceptable toxicity, or death.

## 3. Monitoring and Assessment:

- Safety: Monitor for adverse events and dose-limiting toxicities.
- Efficacy: Assess LM progression through neurological examinations, contrast-enhanced MRI of the brain and spine, and CSF cytology.
- Exploratory: Collect CSF to analyze circulating tumor cells (CTCs) and characterize the metabolic impact of DFO on the CSF microenvironment.

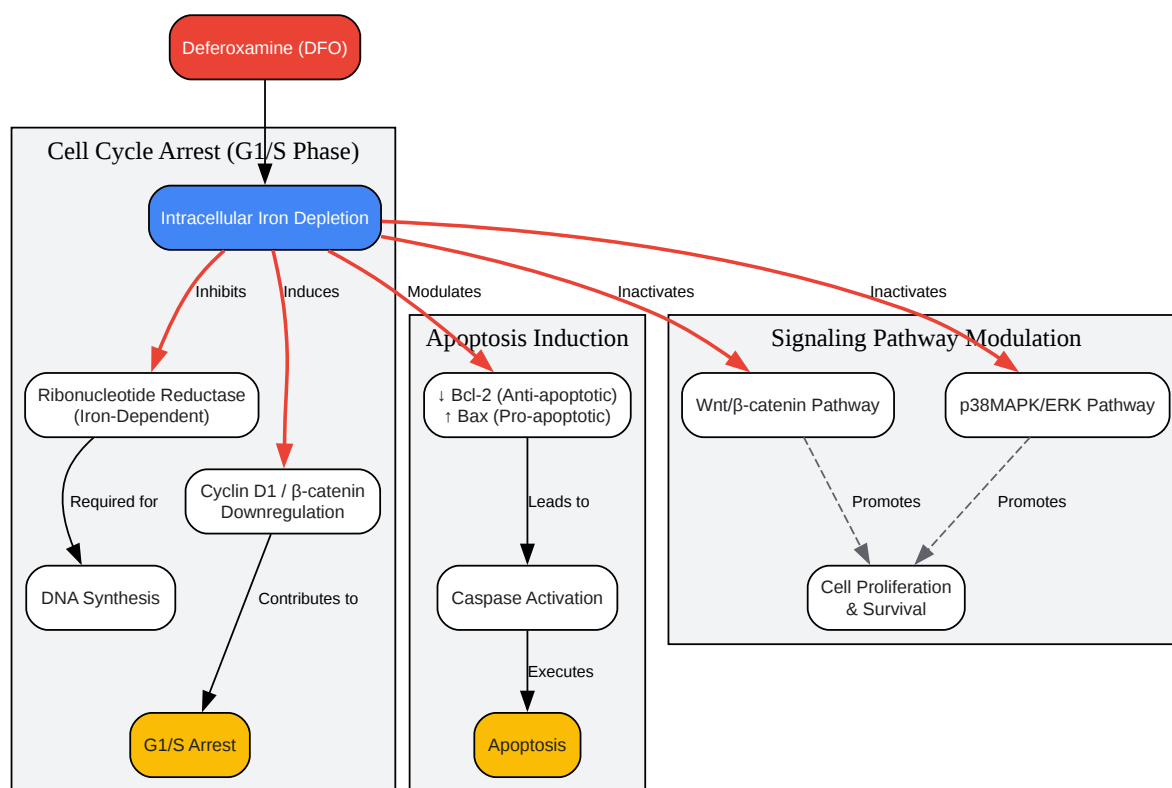
# Downstream Cellular Effects and Signaling Pathways

Iron deprivation induced by **deferioxamine** triggers multiple downstream signaling pathways that collectively inhibit cancer cell proliferation and survival.

- Inhibition of Ribonucleotide Reductase: As a key iron-dependent enzyme, its inhibition blocks the conversion of ribonucleotides to deoxyribonucleotides, halting DNA synthesis and repair.
- Cell Cycle Arrest: The lack of dNTPs and the modulation of cyclin-dependent kinases (CDKs) and their inhibitors (e.g., p21) lead to an arrest in the G1/S phase of the cell cycle.[\[10\]](#) Studies show DFO can downregulate key proteins like Cyclin D1 and  $\beta$ -catenin.[\[10\]](#)



- Induction of Apoptosis: Iron depletion can increase the expression of pro-apoptotic proteins (e.g., Bax) and decrease anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation and programmed cell death.
- Modulation of Signaling Cascades: **Deferoxamine** has been shown to inactivate pro-survival pathways such as Wnt/ $\beta$ -catenin and p38MAPK/ERK, further contributing to its anti-tumor effects.[\[10\]](#)
- HIF-1 $\alpha$  Regulation: While DFO is often used to stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1 $\alpha$ ) by inhibiting iron-dependent prolyl hydroxylases, its role in the context of LM treatment is complex. In some cancer models, DFO-mediated apoptosis is independent of HIF-1 $\alpha$ , while in others, DFO has been shown to repress ROS/HIF-1 $\alpha$  signaling.[\[2\]](#)[\[10\]](#)



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**Figure 3:** Downstream Signaling Effects of **Deferoxamine**-Induced Iron Depletion.

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